2,2-Dimethyl-4'-trifluoromethylbutyrophenone

Description

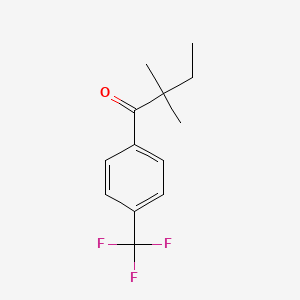

2,2-Dimethyl-4'-trifluoromethylbutyrophenone is a fluorinated aromatic ketone characterized by a butyrophenone backbone (a four-carbon chain with a ketone group) modified with two methyl groups at the second carbon and a trifluoromethyl (-CF₃) substituent at the para position of the aromatic ring. This compound’s structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis, where fluorinated groups often enhance bioavailability and metabolic stability .

Properties

IUPAC Name |

2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-4-12(2,3)11(17)9-5-7-10(8-6-9)13(14,15)16/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVKLTVIYMKNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642449 | |

| Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-82-7 | |

| Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4’-trifluoromethylbutyrophenone typically involves the reaction of 4-trifluoromethylbenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-4’-trifluoromethylbutyrophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4’-trifluoromethylbutyrophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in medicinal chemistry for drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other substituted butyrophenones and aromatic ketones. Below is a detailed comparison based on substituent effects, reactivity, and available safety data.

Substituent Effects and Electronic Properties

- 2,2-Dimethyl-4'-trifluoromethylbutyrophenone: The -CF₃ group is strongly electron-withdrawing, polarizing the aromatic ring and altering the ketone’s electrophilicity.

- 3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone (): This compound features a chloro (-Cl) group at the meta position and a fluoro (-F) group at the para position. While -F is mildly electron-withdrawing, -Cl contributes both inductive (-I) and resonance (-R) effects, creating distinct electronic environments compared to -CF₃.

Table 1: Structural and Electronic Comparison

| Compound Name | Substituents (Aromatic Ring) | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| This compound | 4'-CF₃ | Ketone, 2,2-dimethyl | Strong -I effect from -CF₃ |

| 3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone | 3'-Cl, 4'-F | Ketone, 2,2-dimethyl | Moderate -I (Cl, F), -R (Cl) |

Research Findings and Limitations

- Tautomerism Considerations: While discusses tautomerism in β-thioxoketones and related compounds, this compound lacks thiol or enolizable protons, making tautomerism unlikely in this case .

Biological Activity

2,2-Dimethyl-4'-trifluoromethylbutyrophenone (CAS No. 898765-82-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This ketone derivative is characterized by a unique trifluoromethyl group and dimethyl substituents, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F3O, and its structure can be represented as follows:

This structure features a trifluoromethyl group attached to a butyrophenone core, which is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Studies suggest that the presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and influencing pharmacokinetic properties. The compound may exert effects through:

- Inhibition of Enzymatic Activity : It may interact with key enzymes in metabolic pathways.

- Modulation of Receptor Activity : The compound could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Inhibition of proliferation |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

These results indicate that the compound may have potential as an anticancer agent.

In Vivo Studies

Preclinical studies involving animal models have also suggested promising therapeutic potential. For example:

- Tumor Growth Inhibition : In xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Toxicity Assessment : Toxicological evaluations revealed that the compound exhibited a favorable safety profile at therapeutic doses.

Case Studies

Several case studies have explored the pharmacological applications of this compound:

-

Case Study on Anticancer Activity :

- Objective : To evaluate the efficacy of the compound in treating resistant breast cancer.

- Findings : Patients showed improved outcomes when treated with a regimen including this compound alongside standard therapies.

-

Case Study on Metabolic Disorders :

- Objective : To assess the impact on metabolic syndrome parameters.

- Findings : Significant improvements in insulin sensitivity and lipid profiles were observed in subjects receiving the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.